molecular formula C15H25ClN4O2 B3208478 N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride CAS No. 1050208-15-5

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride

Cat. No.: B3208478
CAS No.: 1050208-15-5
M. Wt: 328.84 g/mol
InChI Key: LNWMJOUNGCVUSY-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride is a secondary amine derivative characterized by a piperazine ring, a nitro group at the 2-position of the aniline moiety, and a branched 2,2-dimethylpropyl substituent. This compound has been studied in pharmaceutical research, particularly for its structural role in modulating receptor interactions.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2.ClH/c1-15(2,3)11-17-13-10-12(4-5-14(13)19(20)21)18-8-6-16-7-9-18;/h4-5,10,16-17H,6-9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWMJOUNGCVUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050208-15-5
Record name Benzenamine, N-(2,2-dimethylpropyl)-2-nitro-5-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050208-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride typically involves multiple steps One common method starts with the nitration of aniline to introduce the nitro group This is followed by the alkylation of the aniline derivative with 2,2-dimethylpropyl bromide under basic conditions to form the desired alkylated product

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS No.) Key Structural Features Potential Pharmacological Targets Research Findings/Status References
N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride (1050208-15-5) Piperazine ring, nitro group, 2,2-dimethylpropyl chain CNS receptors (e.g., serotonin/dopamine receptors) Discontinued; likely explored for receptor modulation
(2-Nitro-5-piperazin-1-ylphenyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride (1050208-13-3) Tetrahydrofuran-methyl group instead of dimethylpropyl Similar CNS targets; enhanced solubility due to ether group Research-grade; possible improved bioavailability
2,5-Diethoxyaniline hydrochloride (1050208-16-6) Ethoxy substituents, lacks piperazine ring Peripheral targets (e.g., adrenergic receptors) Used in synthetic intermediates; less CNS activity
Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (62337-66-0) Triazolopyridine core, phenylpiperazine chain Antipsychotic candidates (D2/5-HT2A antagonism) Pharmaceutical impurity; benchmark for stability studies
Imp. C(BP) Dihydrochloride (n/a) 4-Chlorophenyl-piperazine, triazolopyridine Similar to Imp. B with halogen-enhanced binding Regulatory reference standard

Key Differences and Implications

Nitro Group Positioning: The nitro group at the 2-position (vs. 4-position in Imp. B(BP)) may alter electron distribution, affecting receptor binding kinetics .

Pharmacological Relevance :

  • Piperazine-containing analogues (e.g., Imp. B(BP)) are often associated with antipsychotic activity, suggesting the target compound may have been investigated for similar applications .
  • The absence of a piperazine ring in 2,5-Diethoxyaniline hydrochloride limits CNS targeting, shifting utility toward peripheral systems .

Regulatory and Synthetic Status: The discontinuation of the target compound contrasts with the availability of its analogues as reference standards (e.g., Imp.

Research Findings and Limitations

  • Structural-Activity Relationships (SAR) : The piperazine ring is critical for CNS activity, but bulky substituents (e.g., dimethylpropyl) may hinder binding to specific receptors.
  • Data Gaps : Solubility, IC50 values, and in vivo efficacy data are absent in the provided evidence, necessitating caution in direct pharmacological comparisons.
  • Synthetic Challenges : The nitro group’s electron-withdrawing nature may complicate synthesis, as seen in the discontinuation of the target compound despite structural promise .

Biological Activity

N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride is a complex organic compound classified as an aniline derivative. It features a piperazine ring, a nitro group, and a dimethylpropyl substituent, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biological research.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H24N4O2Cl
Molar Mass292.38 g/mol
Density1.146 g/cm³ (predicted)
Boiling Point481.1 °C (predicted)
pKa8.68 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the piperazine moiety may interact with various receptors or enzymes, modulating biological pathways and resulting in physiological effects.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the piperazine ring enhances interaction with microbial targets.
  • Inhibition of Ion Channels : A study on related compounds has shown that they can inhibit the AeKir1 ion channel in Aedes aegypti mosquitoes, which is crucial for their renal excretion and potassium homeostasis. This inhibition leads to increased mortality rates in mosquito larvae, indicating potential as an insecticide .
  • Toxicological Studies : Toxicity assessments reveal that derivatives of this compound can induce significant mortality in mosquito populations when applied topically or mixed into rearing water .

Case Study 1: Insecticidal Properties

A novel derivative similar to this compound demonstrated an IC50 value of 1.47 μM against the AeKir1 channel, showcasing its potential as a larvicide .

Case Study 2: Structure-Activity Relationship

Studies on related compounds have highlighted the importance of functional groups in determining biological activity. For instance, modifications to the piperazine and nitrophenyl portions significantly affect potency against target channels .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
DimethocaineLocal anesthetic propertiesPiperazine structure
ProcaineLocal anestheticAniline derivative
N-(pyridin-4-ylmethyl)anilinesInhibitors of AeKir1 channelRelated scaffold with enhanced potency

Unique Characteristics

This compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties compared to other aniline derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride
Reactant of Route 2
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N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline hydrochloride

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